molecular formula C11H21NO2 B2769614 tert-Butyl 2-[(pentan-3-ylidene)amino]acetate CAS No. 1219086-73-3

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate

Cat. No.: B2769614
CAS No.: 1219086-73-3
M. Wt: 199.294
InChI Key: NYEUYJZOQBHUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate: is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is also known by its IUPAC name, tert-butyl pent-2-en-3-ylglycinate . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate typically involves the reaction of tert-butyl glycinate with pentan-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(pentan-3-ylidene)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

    tert-Butyl glycinate: A related compound with similar structural features.

    Pentan-3-one: A precursor used in the synthesis of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate.

    tert-Butyl esters: A class of compounds with similar tert-butyl ester functional groups.

Properties

IUPAC Name

tert-butyl 2-(pentan-3-ylideneamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUYJZOQBHUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NCC(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of glycine tert-butyl ester (Alfa) (0.66 g, 10 mmol) and 3-pentanone (6 g, 70 mmol) in ethanol (6 mL) was heated at 110° C. in a sealed tube for 48 h. The reaction mixture was concentrated and dried in vacuo to give crude (1-ethyl-propylideneamino)-acetic acid tert-butyl ester as a colorless oil (1.0 g). The crude product contains unreacted glycine tert-butyl ester and was used without further purification.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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